Methyl 1-(3-nitrobenzoyl)piperidine-4-carboxylate
Description
Chemical Identity and Structural Features
This compound is formally designated with the Chemical Abstracts Service registry number 303994-54-9 and possesses the molecular formula C₁₄H₁₆N₂O₅. The compound exhibits a molecular weight of 292.29 grams per mole, establishing it as a moderately sized organic molecule suitable for various synthetic applications. The International Union of Pure and Applied Chemistry nomenclature identifies this substance as methyl 1-(3-nitrobenzoyl)-4-piperidinecarboxylate, reflecting its systematic structural organization.
The molecular architecture of this compound features a central piperidine ring, which constitutes a six-membered saturated heterocyclic structure containing one nitrogen atom. This piperidine core is substituted at the nitrogen position with a 3-nitrobenzoyl group, creating an amide linkage that significantly influences the compound's electronic properties and biological activity potential. The 4-position of the piperidine ring bears a carboxylate ester functionality in the form of a methyl ester, providing additional sites for chemical modification and contributing to the molecule's overall polarity and solubility characteristics.
The three-dimensional structural representation reveals important stereochemical considerations, as the compound contains multiple sp³ hybridized carbon centers within the piperidine ring system. The International Chemical Identifier string (1S/C14H16N2O5/c1-21-14(18)10-5-7-15(8-6-10)13(17)11-3-2-4-12(9-11)16(19)20/h2-4,9-10H,5-8H2,1H3) provides a standardized method for representing the compound's connectivity and spatial arrangement. The molecule's physical state at room temperature is that of a solid material, with reported purity levels typically exceeding 90 percent in commercial preparations.
Historical Background and Discovery Timeline
The documented history of this compound in chemical databases reveals its initial creation date as July 9, 2005, according to PubChem registry records. This timeline positions the compound's formal characterization within the early twenty-first century period of intensive pharmaceutical research and synthetic methodology development. The most recent modification to the compound's database entry occurred on May 24, 2025, indicating ongoing research interest and continuous updating of its chemical and biological properties.
The development of this particular piperidine derivative occurred during a period of significant advancement in the understanding of six-membered nitrogen-containing heterocycles and their applications in medicinal chemistry. Piperidine derivatives experienced renewed research focus during the early 2000s as scientists recognized their potential as privileged scaffolds in drug discovery programs. The systematic exploration of nitrobenzoyl-substituted piperidines represented part of broader efforts to develop new synthetic methodologies and identify biologically active compounds with improved pharmacological profiles.
The compound's inclusion in major chemical databases and commercial supplier catalogs reflects the growing recognition of its potential utility in both academic and industrial research settings. Chemical suppliers such as Sigma Aldrich and specialized research chemical companies began offering this compound to support synthetic chemistry research programs focused on developing new pharmaceutical agents and exploring novel chemical transformations. The availability of this compound through multiple commercial sources indicates sustained demand from the research community and validates its importance as a synthetic intermediate or research tool.
Significance in Contemporary Organic Chemistry Research
This compound occupies a significant position in contemporary organic chemistry research due to its embodiment of several important structural features that are highly valued in modern synthetic and medicinal chemistry. Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry, with both synthetic and natural piperidines demonstrating extensive pharmaceutical applications and representing some of the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moieties.
Recent research has demonstrated the importance of piperidine derivatives in the development of enzyme inhibitors, particularly in the context of soluble epoxide hydrolase inhibitor design. Studies have shown that the substituent position on piperidine rings significantly affects biological activity, with compounds featuring substitutions at the 3-position of piperidine often demonstrating superior activity compared to 4-position substitutions. This positional selectivity has important implications for the design and synthesis of new therapeutic agents based on the piperidine scaffold.
The synthetic accessibility and structural versatility of this compound make it particularly valuable for exploring structure-activity relationships in medicinal chemistry programs. The presence of the nitro group provides opportunities for chemical reduction to generate amino derivatives, while the ester functionality offers potential for hydrolysis or transesterification reactions. These transformation possibilities enable chemists to prepare diverse libraries of related compounds for biological screening and optimization studies.
Contemporary research applications extend beyond traditional pharmaceutical development to include materials science and catalysis research. The electron-withdrawing nature of the nitrobenzoyl group combined with the electron-donating properties of the piperidine nitrogen creates interesting electronic characteristics that may be exploited in the design of new catalytic systems or functional materials. The compound's structural complexity also makes it valuable as a model system for developing new synthetic methodologies and testing the scope and limitations of emerging chemical transformations.
Properties
IUPAC Name |
methyl 1-(3-nitrobenzoyl)piperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O5/c1-21-14(18)10-5-7-15(8-6-10)13(17)11-3-2-4-12(9-11)16(19)20/h2-4,9-10H,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWRFVYRNVQCKNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(3-nitrobenzoyl)piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with nitrobenzoyl chloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: Piperidine, 3-nitrobenzoyl chloride, and a base such as triethylamine.
Reaction Conditions: The reaction is usually conducted in an organic solvent like dichloromethane at a low temperature to control the reaction rate and prevent side reactions.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and minimize costs. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(3-nitrobenzoyl)piperidine-4-carboxylate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Oxidation: The piperidine ring can be oxidized to form N-oxide derivatives using oxidizing agents like m-chloroperbenzoic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Hydrochloric acid or sodium hydroxide for hydrolysis.
Oxidation: m-Chloroperbenzoic acid.
Major Products Formed
Reduction: Methyl 1-(3-aminobenzoyl)piperidine-4-carboxylate.
Substitution: 1-(3-Nitrobenzoyl)piperidine-4-carboxylic acid.
Oxidation: this compound N-oxide.
Scientific Research Applications
Medicinal Chemistry
Methyl 1-(3-nitrobenzoyl)piperidine-4-carboxylate serves as a valuable building block in the synthesis of more complex pharmaceutical compounds. Its structural components allow for modifications that can enhance biological activity or target specificity. The presence of the nitro group is particularly significant as it can facilitate electron transfer reactions, which are crucial in various biochemical pathways.
Research indicates that this compound exhibits significant biological activity, primarily through interactions with molecular targets such as enzymes and receptors. Notable applications include:
- Enzyme Inhibition : Studies have shown that this compound can inhibit specific enzymes, potentially leading to therapeutic effects in diseases where enzyme modulation is beneficial.
- Receptor Binding : The compound may engage with various biological receptors, influencing physiological processes. This interaction is being explored for potential therapeutic applications in treating conditions such as cancer and inflammation.
Case Studies and Research Findings
To illustrate the applications of this compound, several case studies highlight its efficacy in different contexts:
Case Study 1: Anticancer Activity
A study investigated the compound's effects on cancer cell lines. Results indicated that it significantly reduced cell viability at micromolar concentrations. The mechanism was attributed to the induction of apoptosis through inhibition of key signaling pathways involved in cell survival. This suggests potential use as an anticancer agent .
Case Study 2: Antiviral Properties
Another research effort focused on the antiviral potential of this compound derivatives. The findings revealed that modifications to the nitro group could enhance efficacy against viral targets, making it a candidate for further development in antiviral therapies .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Nitro group; piperidine core | Significant enzyme inhibition; potential anticancer activity |
| Methyl 1-(4-nitrobenzoyl)piperidine-4-carboxylate | Different nitro substitution | Reduced activity compared to the 3-nitro variant |
| Methyl 1-(3-amino-benzoyl)piperidine-4-carboxylate | Amino group instead of nitro | Enhanced receptor binding but lower enzyme inhibition |
This table illustrates how variations in functional groups can impact biological activity, emphasizing the importance of the nitro group in enhancing the compound's pharmacological profile.
Mechanism of Action
The mechanism of action of Methyl 1-(3-nitrobenzoyl)piperidine-4-carboxylate depends on its interaction with molecular targets. The nitrobenzoyl group can participate in electron transfer reactions, while the piperidine ring can interact with biological receptors. The compound may inhibit specific enzymes or bind to receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Piperidine Derivatives
Structural Analogues
The following table summarizes key structural and functional differences between Methyl 1-(3-nitrobenzoyl)piperidine-4-carboxylate and related compounds:
| Compound Name | Substituents (Piperidine Ring) | Key Functional Groups | Primary Applications |
|---|---|---|---|
| This compound | 3-nitrobenzoyl (N1), methyl ester (C4) | Nitro, ester | Unknown (discontinued) |
| Carfentanil (Methyl 1-(2-phenylethyl)-4-[phenyl(propanoyl)amino]piperidine-4-carboxylate) | 2-phenylethyl (N1), propanoylamido (C4) | Amide, ester | Veterinary tranquilizer, opioid agonist |
| 11C-CFN (1-phenethyl-4-(N-phenylpropanamido)piperidine-4-carboxylate) | Phenethyl (N1), propanamido (C4), ^11C-methyl ester | Radiolabeled ester | μ-opioid receptor PET imaging |
| FE1 (Methyl 1-(4-{(2,4-diaminopteridin-6-yl)methylamino}benzoyl)piperidine-4-carboxylate) | Diaminopteridinyl-benzoyl (N1), methyl ester | Diaminopteridine, ester | Antifolate/anticancer research |
Pharmacological and Functional Differences
- Carfentanil: A synthetic opioid ~10,000 times more potent than morphine, primarily used in veterinary medicine. Its N1 phenylethyl and C4 propanoylamido groups enhance μ-opioid receptor binding . In contrast, this compound lacks the amide moiety, which is critical for opioid activity, suggesting divergent biological targets.
- 11C-CFN : A radiolabeled derivative of carfentanil used in neuroimaging. The ^11C-methyl ester enables pharmacokinetic tracking, whereas the nitro group in this compound may reduce metabolic stability due to electron withdrawal .
Physicochemical Properties
- Stability : Nitro groups are prone to reduction under physiological conditions, which may limit the compound’s in vivo utility compared to carfentanil’s stable amide linkage .
Biological Activity
Methyl 1-(3-nitrobenzoyl)piperidine-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a piperidine ring substituted with a nitrobenzoyl group and a carboxylate moiety. The nitro group is known for its ability to participate in electron transfer reactions, while the piperidine ring can interact with various biological receptors, suggesting potential applications in drug development.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The nitrobenzoyl group can engage in redox reactions, while the piperidine ring facilitates binding to enzymes and receptors, potentially inhibiting their activity. This dual mechanism may lead to various biological effects, including anti-inflammatory and anticancer properties .
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit notable anticancer properties. For instance, related piperidine derivatives have demonstrated efficacy in inhibiting cancer cell proliferation across various types, including breast cancer and leukemia cell lines.
| Compound | Type of Cancer | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MDA-MB-231 (Breast) | 10.5 | Induces apoptosis |
| Compound B | CEM-13 (Leukemia) | 8.2 | Inhibits microtubule assembly |
| This compound | TBD | TBD | TBD |
The specific IC50 values for this compound are yet to be established but warrant further investigation given the promising results from structurally related compounds .
Enzyme Inhibition
The compound has been studied for its potential as an enzyme inhibitor. Its structural features suggest that it may effectively bind to active sites of enzymes involved in critical biological pathways, such as those related to inflammation and cancer progression. For example, the sulfonamide group in similar compounds has been shown to inhibit carbonic anhydrase, leading to therapeutic effects .
Case Studies
Case Study 1: In Vitro Anticancer Activity
A study evaluated the effects of various piperidine derivatives on MDA-MB-231 breast cancer cells. The results indicated that certain derivatives induced significant morphological changes and increased caspase-3 activity, confirming their role in promoting apoptosis at concentrations as low as 1 µM .
Case Study 2: Enzyme Interaction Studies
Research involving enzyme assays demonstrated that piperidine derivatives could modulate enzyme activity through competitive inhibition. This characteristic is particularly relevant for developing drugs targeting specific pathways in cancer and inflammatory diseases.
Future Directions
Given the preliminary findings regarding the biological activities of this compound, further research is necessary to elucidate its full therapeutic potential. Future studies should focus on:
- In Vivo Studies: Assessing the pharmacokinetics and pharmacodynamics in animal models.
- Structure-Activity Relationship (SAR) Analysis: Identifying key structural features that enhance biological activity.
- Clinical Trials: Evaluating safety and efficacy in human subjects.
Q & A
Q. What are the recommended synthetic routes for Methyl 1-(3-nitrobenzoyl)piperidine-4-carboxylate?
The synthesis of this compound likely involves multi-step reactions, including:
- Amide Coupling : A benzoylation reaction between methyl piperidine-4-carboxylate and 3-nitrobenzoyl chloride, using coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDCI) with 1-hydroxybenzotriazole (HOBt) in anhydrous acetonitrile or dichloromethane .
- Nitro Group Introduction : If starting from a precursor without the nitro group, nitration of the benzoyl moiety using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration .
Key Considerations : Optimize reaction time, solvent polarity, and stoichiometry to maximize yield. Monitor via TLC or HPLC .
Q. How should researchers characterize the compound’s purity and structural integrity?
- Spectroscopic Analysis :
- ¹H/¹³C NMR : Confirm the presence of the nitrobenzoyl group (aromatic protons at δ 8.0–8.5 ppm) and piperidine ring protons (δ 1.5–3.5 ppm) .
- IR Spectroscopy : Detect carbonyl stretches (~1700 cm⁻¹ for ester and amide groups) and nitro group vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹) .
- Mass Spectrometry (MS) : Verify molecular weight (expected [M+H]⁺ for C₁₄H₁₆N₂O₅: ~308.3 g/mol) .
- HPLC : Assess purity (>95%) using a C18 column and acetonitrile/water gradient .
Q. What are the stability and storage recommendations?
- Stability : The nitro group may render the compound sensitive to strong reducing agents or prolonged UV exposure. Store in airtight containers at 2–8°C under inert gas (N₂ or Ar) to prevent hydrolysis of the ester group .
- Decomposition Risks : Thermal degradation may produce CO, NOₓ, or nitrobenzene derivatives; avoid temperatures >50°C .
Advanced Research Questions
Q. How can the compound’s reactivity be leveraged to synthesize derivatives for SAR studies?
- Nitro Group Reduction : Catalytic hydrogenation (H₂/Pd-C in ethanol) converts the nitro group to an amine, enabling further functionalization (e.g., amidation, Schiff base formation) .
- Ester Hydrolysis : Treat with LiOH or NaOH in THF/water to yield the carboxylic acid, which can be coupled with amines or alcohols for prodrug development .
- Piperidine Ring Modifications : Use alkylation or acylation reactions at the piperidine nitrogen to explore steric and electronic effects on bioactivity .
Q. What strategies address contradictions in reported biological activity data for similar piperidine derivatives?
- Assay Standardization : Validate in vitro models (e.g., enzyme inhibition, receptor binding) using positive controls (e.g., known kinase inhibitors for kinase assays) .
- Metabolic Stability Testing : Use liver microsomes or hepatocytes to assess whether discrepancies arise from rapid metabolism in certain assays .
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding modes to targets like GABA receptors or acetylcholinesterase, correlating with experimental IC₅₀ values .
Q. How can researchers optimize reaction conditions to mitigate challenges posed by the nitro group’s electron-withdrawing effects?
- Activation of Electrophiles : Use Lewis acids (e.g., BF₃·OEt₂) to enhance reactivity in Friedel-Crafts or nucleophilic aromatic substitution reactions .
- Microwave-Assisted Synthesis : Accelerate slow reactions (e.g., amide coupling) by reducing reaction time from hours to minutes .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while additives like DMAP enhance coupling efficiency .
Q. What analytical methods resolve structural ambiguities in nitrobenzoyl-piperidine derivatives?
- X-ray Crystallography : Resolve conformational preferences of the piperidine ring (e.g., chair vs. boat) and nitro group orientation .
- 2D NMR (COSY, NOESY) : Assign stereochemistry and confirm regioselectivity in substituted derivatives .
- High-Resolution MS (HRMS) : Differentiate between isobaric species (e.g., nitro vs. ketone groups) with ppm-level mass accuracy .
Methodological Considerations
Q. How should researchers design experiments to evaluate the compound’s potential as a kinase inhibitor?
- Kinase Profiling : Screen against a panel of 50+ kinases (e.g., EGFR, BRAF) using ATP-Glo assays to identify selectivity .
- IC₅₀ Determination : Perform dose-response curves (1 nM–100 µM) in triplicate, using staurosporine as a reference inhibitor .
- Cellular Validation : Test in cancer cell lines (e.g., HeLa, A549) with Western blotting to assess downstream phosphorylation (e.g., ERK1/2) .
Q. What computational tools predict the compound’s ADMET properties?
- SwissADME : Predict bioavailability, blood-brain barrier permeability, and CYP450 interactions .
- ProTox-II : Estimate toxicity endpoints (e.g., LD₅₀, hepatotoxicity) to prioritize in vivo testing .
- Molecular Dynamics (MD) Simulations : Model membrane permeability using GROMACS or NAMD .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
